{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine
Overview
Description
The compound {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine
is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives can be performed in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . This is followed by oxidative aromatization to the corresponding pyrazole molecules .
Molecular Structure Analysis
The structure of the synthesized compound can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The presence of a fluorine atom in the compound can increase the binding affinity of the protein–ligand complex .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives include a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) describes the synthesis of closely related compounds, demonstrating the techniques used in creating complex molecules involving the 4-fluorophenyl and pyrazolyl groups. These techniques are critical for developing compounds with specific properties and functions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Structural Analysis : The structural characterization of similar compounds, including their molecular conformation and crystalline structure, has been a focus, as illustrated in the same study. Understanding these structural aspects is essential for predicting and enhancing the compound's biological activity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biological Activities
Cancer Research : Thaher et al. (2012) found that certain pyrazole derivatives, including those with a 4-fluorophenyl group, showed activity against key cancer kinases. This suggests the potential of {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine in cancer research, either as a therapeutic agent or as a molecular tool (Thaher et al., 2012).
Antimicrobial and Antiviral Applications : Various studies have evaluated the antimicrobial and antiviral activities of pyrazole derivatives. Mistry, Desai, and Desai (2016) synthesized compounds for antimicrobial testing, highlighting the potential of such compounds in combating microbial infections (Mistry, Desai, & Desai, 2016). Additionally, Tantawy, Nasr, El-Sayed, and Tawfik (2012) explored the antiviral activity of pyrazole derivatives against herpes simplex virus, suggesting a possible role in antiviral therapy (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Neurological Applications : A study by Wise et al. (1987) described the synthesis of pyrazol-5-ols, indicating their potential as antipsychotic agents. This opens avenues for exploring the neurological applications of pyrazole compounds, including those with 4-fluorophenyl groups (Wise et al., 1987).
Future Directions
The future directions for research on {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine
and similar compounds could include further exploration of their pharmacological activities and potential applications in medicine . Additionally, the development of robust methods for the selective introduction of multiple functional groups could be a valuable area of study .
properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-16-9-3-4-13-10-14(18(2)17-13)11-5-7-12(15)8-6-11/h5-8,10,16H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYAVCPPFEQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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